2-(Furan-2-yl)pyrrolidine oxalate
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Overview
Description
2-(Furan-2-yl)pyrrolidine oxalate is a compound that combines a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered saturated ring containing one nitrogen atom The oxalate part of the compound is derived from oxalic acid, which is a dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrrolidine oxalate typically involves the formation of the furan and pyrrolidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The pyrrolidine ring can be formed by the cyclization of amino alcohols or amino acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyrrolidine oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans and pyrrolidines.
Scientific Research Applications
2-(Furan-2-yl)pyrrolidine oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrrolidine oxalate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyrrolidine rings can contribute to binding interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking . The oxalate part of the compound can also participate in coordination with metal ions or other functional groups.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Furan-2-carboxylic acid: A furan derivative with various biological activities.
Tetrahydrofuran: A reduced form of furan used as a solvent and in chemical synthesis.
Uniqueness
2-(Furan-2-yl)pyrrolidine oxalate is unique due to the combination of the furan and pyrrolidine rings, which can provide a diverse range of chemical and biological properties
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6) |
InChI Key |
ZJIQMQIXCPINLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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